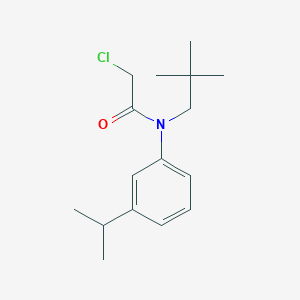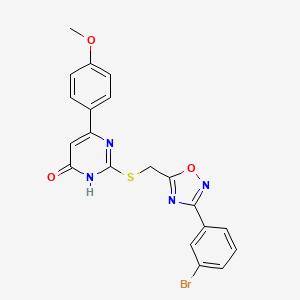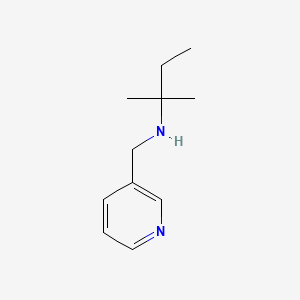
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide, also known as DPA, is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 76-78°C. DPA is a member of the acetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in various physiological processes. By inhibiting FAAH, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for various conditions.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including its ability to increase the levels of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain sensation, appetite, and mood. By increasing the levels of endocannabinoids, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide may have therapeutic potential for various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its ability to selectively inhibit FAAH, which can increase the levels of endocannabinoids in the body. This can be useful for studying the role of endocannabinoids in various physiological processes. However, one limitation of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide is its potential to interact with other enzymes or signaling molecules in the body, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide in scientific research. One potential direction is its use in the development of new therapies for conditions that involve dysregulation of endocannabinoid signaling, such as chronic pain, anxiety, and depression. Another potential direction is its use in the study of the role of endocannabinoids in various physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 3-bromopropionyl chloride with 2,2-dimethylpropylamine to form the intermediate 2,2-dimethylpropyl 3-bromopropionate. This intermediate is then reacted with 3-isopropylphenylamine to form the final product, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide has been used in scientific research for various purposes, including as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. Endocannabinoids are signaling molecules that play a role in various physiological processes, including pain sensation, appetite, and mood. By inhibiting FAAH, 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for various conditions.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-12(2)13-7-6-8-14(9-13)18(15(19)10-17)11-16(3,4)5/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZANKGDKIBTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC(C)(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-4-oxo-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2756384.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2756385.png)
![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)

![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)